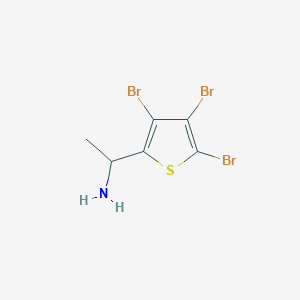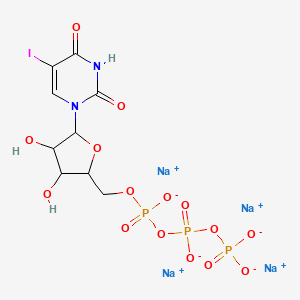
3-(Trimethoxysilyl)propyl 3-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Trimethoxysilyl)propyl 3-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate is a compound that combines the functionalities of a silane and a pyrimidine derivative. This compound is of interest due to its potential applications in various fields, including materials science, chemistry, and biology. The presence of the trimethoxysilyl group allows for potential interactions with siliceous surfaces, while the pyrimidine moiety offers biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trimethoxysilyl)propyl 3-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate typically involves the reaction of 3-(Trimethoxysilyl)propylamine with 3-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilyl group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would need to be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. Purification steps such as distillation or chromatography may be employed to isolate the desired product.
化学反応の分析
Types of Reactions
3-(Trimethoxysilyl)propyl 3-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate can undergo various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Substitution: The pyrimidine moiety can participate in nucleophilic substitution reactions.
Condensation: The compound can undergo condensation reactions with other silanes or silanols to form cross-linked networks.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Condensation: Silanes or silanols in the presence of catalysts such as acids or bases.
Major Products Formed
Hydrolysis: Silanols and siloxanes.
Substitution: Substituted pyrimidine derivatives.
Condensation: Cross-linked siloxane networks.
科学的研究の応用
3-(Trimethoxysilyl)propyl 3-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate has several scientific research applications:
Materials Science: Used as a coupling agent to enhance the adhesion between organic and inorganic materials.
Chemistry: Utilized in the synthesis of hybrid materials and surface modification of nanoparticles.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
作用機序
The mechanism of action of 3-(Trimethoxysilyl)propyl 3-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate involves its interaction with biological targets through the pyrimidine moiety. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The trimethoxysilyl group allows for attachment to surfaces, facilitating targeted delivery and controlled release of the active compound.
類似化合物との比較
Similar Compounds
3-(Trimethoxysilyl)propylamine: Lacks the pyrimidine moiety, primarily used as a silane coupling agent.
5-Methyl-2,4-dioxo-3,4-dihydropyrimidine: Lacks the trimethoxysilyl group, primarily used for its biological activity.
Uniqueness
3-(Trimethoxysilyl)propyl 3-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate is unique due to the combination of silane and pyrimidine functionalities in a single molecule. This dual functionality allows for versatile applications in both materials science and biological research, making it a valuable compound for interdisciplinary studies.
特性
分子式 |
C14H24N2O7Si |
|---|---|
分子量 |
360.43 g/mol |
IUPAC名 |
3-trimethoxysilylpropyl 3-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoate |
InChI |
InChI=1S/C14H24N2O7Si/c1-11-10-16(14(19)15-13(11)18)7-6-12(17)23-8-5-9-24(20-2,21-3)22-4/h10H,5-9H2,1-4H3,(H,15,18,19) |
InChIキー |
RJBMZFFIBPPBNJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(C(=O)NC1=O)CCC(=O)OCCC[Si](OC)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![(1R,5R,6R)-3-methylbicyclo[3.1.0]hex-3-ene-6-carbonyl chloride](/img/structure/B12070917.png)



